NADA-green, or 4-chloro-7-nitrobenzofurazan D-amino acid, is a fluorescent probe specifically designed for imaging bacterial cell walls. This compound is notable for its ability to label peptidoglycan in live bacteria during their synthesis, providing insights into bacterial growth and cell wall dynamics. NADA-green is classified as a fluorescent D-amino acid, which allows it to be incorporated into bacterial cell walls without affecting the growth rate of the bacteria.
NADA-green is synthesized from a D-amino acid backbone and is derived from 4-chloro-7-nitrobenzofurazan. This compound falls under the category of fluorescent probes used in biological research, particularly in microbiology for tracking peptidoglycan synthesis in various bacterial species. Its unique properties make it suitable for real-time imaging of bacterial cells.
The synthesis of NADA-green involves a modular approach where fluorophores are attached to a D-amino acid backbone. The process generally includes the following steps:
The technical details of the synthesis include using solvent systems that facilitate the reaction while maintaining the stability of the fluorophores and ensuring high yield.
The molecular formula of NADA-green is with a molecular weight of approximately 303.66 g/mol. The structure comprises a D-amino acid linked to a nitrobenzofurazan moiety, which contributes to its fluorescent properties. The presence of chlorine and nitro groups enhances its reactivity and solubility in various solvents, making it effective for biological applications.
NADA-green participates in specific chemical reactions during its incorporation into bacterial peptidoglycan. The key reactions include:
These reactions are crucial for tracking bacterial growth and cell wall synthesis in real time.
The mechanism by which NADA-green labels bacterial cells involves several steps:
This mechanism allows researchers to monitor changes in cell wall synthesis over time, providing valuable data on bacterial physiology.
NADA-green exhibits several important physical and chemical properties:
These properties make NADA-green an effective tool for studying bacterial cell wall dynamics.
NADA-green has several significant applications in scientific research:
NADA-green (3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) probe that enables real-time visualization of peptidoglycan (PG) biosynthesis in live bacteria. This small-molecule tracer covalently incorporates into the bacterial cell wall via endogenous transpeptidase enzymes, emitting fluorescence at ~555 nm upon excitation at ~450 nm [3] [7]. Unlike genetically encoded fluorescent proteins or antibody-based detection, NADA-green labels sites of active PG synthesis with minimal perturbation to cellular growth, making it indispensable for studying bacterial morphogenesis, division, and antibiotic resistance mechanisms [2] [8].
NADA-green belongs to the chemical class of fluorescent D-amino acid derivatives, specifically categorized as a nitrobenzoxadiazole (NBD)-conjugated D-alanine analog. Its systematic IUPAC name is (R)-2-amino-3-((4-nitrobenzo[c][1,2,5]oxadiazol-7-yl)amino)propanoic acid hydrochloride [7]. The molecule consists of three key moieties:
Table 1: Chemical Identifiers of NADA-green
Property | Value |
---|---|
CAS Number | 2253733-11-6 |
IUPAC Name | (R)-2-amino-3-((4-nitrobenzo[c][1,2,5]oxadiazol-7-yl)amino)propanoic acid hydrochloride |
Molecular Formula | C₉H₁₀ClN₅O₅ |
Molecular Weight | 303.66 g/mol |
Purity Specifications | ≥95% (HPLC) |
Emission Maximum (λem) | 555 nm |
Excitation Maximum (λex) | 450 nm |
Solubility Profile | Soluble in DMSO (100 mg/mL) and aqueous buffers [3] [7] |
The hydrochloride salt form enhances aqueous solubility, while the chiral center at the D-alanine backbone is strictly conserved for proper incorporation into PG stem peptides [8].
The evolution of FDAA probes emerged from limitations in earlier PG labeling techniques:
Table 2: Evolution of Key FDAA Probes
Generation | Probes | Emission Range | Key Advancements |
---|---|---|---|
First-Gen | NADA-green, HADA | 450–555 nm | Proof-of-concept for live-cell labeling; modular synthesis [2] |
Second-Gen | FDL, TDL | 525–575 nm | Lysine-backbone probes; improved photostability |
Third-Gen | sBADA, Atto488ADA | 510–631 nm | Sulfonated variants for outer-membrane penetration; far-red probes [5] |
The NADA-green synthesis protocol became foundational for developing >15 FDAA probes spanning violet-to-far-red spectra by 2017 [5] [8].
NADA-green revolutionized bacterial cell wall research by enabling three transformative applications:
1. Real-Time Visualization of PG Dynamics
NADA-green incorporation occurs at sites of active PG biosynthesis, allowing subcellular resolution of growth patterns. In E. coli, it revealed:
2. Transpeptidase Activity Profiling
NADA-green serves as a substrate analog for transpeptidation assays:
3. Antibiotic Mechanism Studies
NADA-green pulse-chase experiments demonstrated:
Table 3: Research Applications Enabled by NADA-green
Application Domain | Key Findings | Experimental Approach |
---|---|---|
Cell Division Mechanisms | Treadmilling of FtsZ drives PG insertion [8] | Dual-labeling with HADA/NADA-green |
Antibiotic Resistance | LdtD overexpression compensates for PBP3 inhibition | Pulse-labeling during β-lactam exposure |
Environmental Adaptation | pH-dependent LdtE/LdtF activation in acidic conditions | pH-shift labeling assays |
Predator-Prey Interactions | Bdellovibrio invasion modifies prey PG architecture | Time-lapse FDAA imaging [8] |
The probe’s compatibility with super-resolution microscopy (e.g., STED, SIM) enables nanoscale mapping of PG synthesis machinery, revealing ring-like structures at division sites with ~80 nm resolution [10].
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